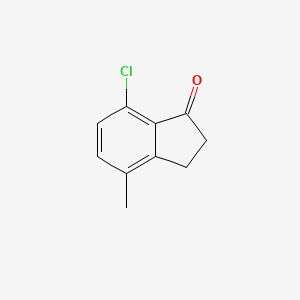

7-Chloro-4-methyl-1-indanone

Description

The exact mass of the compound 7-Chloro-4-methyl-1-indanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-4-methyl-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-methyl-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAYSZZPENPMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069276 | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58630-80-1 | |

| Record name | 7-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58630-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058630801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-methyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-methyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 7-Chloro-4-methyl-1-indanone for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core scientific attributes, synthesis, and potential applications of 7-Chloro-4-methyl-1-indanone, a key chemical intermediate.

7-Chloro-4-methyl-1-indanone is a substituted indanone, a class of compounds featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring with a ketone group. The specific substitutions of a chlorine atom at the 7-position and a methyl group at the 4-position create a unique electronic and steric profile, making it a valuable building block in organic synthesis.[1][2][3] The indanone scaffold is a well-established pharmacophore found in numerous natural products and pharmacologically active molecules.[1][4]

Table 1: Physicochemical and Structural Data [5]

| Identifier | Value |

| CAS Number | 58630-80-1 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Canonical SMILES | CC1=C2CCC(=O)C2=C(C=C1)Cl |

| InChI Key | HPAYSZZPENPMGA-UHFFFAOYSA-N |

| Topological Polar Surface Area | 17.1 Ų |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation.[2][3][6] This powerful reaction facilitates the formation of the cyclic ketone from an appropriate acyl chloride precursor under the influence of a Lewis acid catalyst. The causality behind this choice lies in its efficiency and ability to form the bicyclic ring system in a single, high-yielding step.

For 7-Chloro-4-methyl-1-indanone, the logical precursor is 3-(2-chloro-5-methylphenyl)propanoic acid. This acid is first converted to its more reactive acid chloride derivative, typically using thionyl chloride, before undergoing intramolecular cyclization.

Caption: General synthesis workflow for 7-Chloro-4-methyl-1-indanone.

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes a representative method for synthesizing 7-Chloro-4-methyl-1-indanone, adapted from established procedures for similar indanone structures.[6]

Step 1: Formation of 3-(2-chloro-5-methylphenyl)propanoyl chloride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, combine 3-(2-chloro-5-methylphenyl)propanoic acid (1.0 mol) and thionyl chloride (1.2 mol). Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Gently heat the mixture to 70-80°C. The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂). This step typically takes 2-3 hours.

-

Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Setup: Dissolve the crude acid chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen). Cool the solution to 0-5°C using an ice bath.

-

Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (1.1 mol) portion-wise over approximately 1 hour, ensuring the temperature remains below 10°C. The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride and promoting the electrophilic aromatic substitution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Product: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 7-Chloro-4-methyl-1-indanone.

Applications in Research and Drug Development

The indanone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][4] Its rigid structure serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets.

7-Chloro-4-methyl-1-indanone is a versatile starting material for the synthesis of more complex molecules. The ketone functionality allows for a variety of chemical transformations, while the substituted aromatic ring can be further modified. This makes it a valuable intermediate in the development of novel therapeutics.[7]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical characteristics of 7-Chloro-4-methyl-1-indanone

An In-depth Technical Guide to 7-Chloro-4-methyl-1-indanone: Physicochemical Properties, Synthesis, and Reactivity

Authored by: A Senior Application Scientist

Introduction

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid bicyclic framework, composed of a benzene ring fused to a cyclopentanone, serves as an excellent template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Consequently, 1-indanone derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, functionalized derivative, 7-Chloro-4-methyl-1-indanone , a compound poised for exploration as a key intermediate in the synthesis of novel chemical entities.

This document provides a comprehensive overview of the known and predicted physicochemical characteristics of 7-Chloro-4-methyl-1-indanone, a detailed protocol for its likely synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers in drug discovery and organic synthesis.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational for its application in research and development. While specific experimental data for 7-Chloro-4-methyl-1-indanone is not extensively reported, we can compile its known identifiers and computed properties, and estimate its physical characteristics based on closely related analogs.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 58630-80-1 | Guidechem |

| Molecular Formula | C₁₀H₉ClO | Guidechem |

| Molecular Weight | 180.63 g/mol | Guidechem |

| Canonical SMILES | CC1=C2CCC(=O)C2=C(C=C1)Cl | Guidechem |

| InChI Key | HPAYSZZPENPMGA-UHFFFAOYSA-N | Guidechem |

Predicted and Analog-Derived Physical Properties

| Property | Predicted/Estimated Value | Rationale/Analog Data |

| Physical Form | Crystalline solid | Based on analogs like 5-chloro-1-indanone. |

| Melting Point | ~80-110 °C | Extrapolated from 5-Chloro-1-indanone (94-98 °C) and 7-Hydroxy-4-methyl-1-indanone (109-112 °C).[3] |

| Solubility | Soluble in CH₂Cl₂, EtOAc, Acetone; Insoluble in water. | Typical for chlorinated aromatic ketones. |

| Storage | 2-8°C, sealed in dry conditions | Recommended for preserving stability of halogenated ketones. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for 7-Chloro-4-methyl-1-indanone are not publicly cataloged, we can predict the key features based on its structure and data from reference compounds like 1-indanone and 4-methyl-1-indanone.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group. The two aromatic protons will appear as doublets in the aromatic region (~7.0-7.5 ppm). The four aliphatic protons at C2 and C3 will likely appear as two triplets around 2.7 and 3.0 ppm, respectively. The methyl protons will present as a sharp singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR will show ten distinct signals. The carbonyl carbon (C1) will be the most downfield signal, expected around 205 ppm. The aromatic carbons will appear in the 120-150 ppm range, with the carbons attached to the chloro and methyl groups having characteristic shifts. The two aliphatic carbons (C2, C3) will be found upfield, typically between 25-40 ppm, and the methyl carbon will be the most upfield signal at approximately 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for 7-Chloro-4-methyl-1-indanone will be the strong carbonyl (C=O) stretch of the ketone, expected in the region of 1690-1710 cm⁻¹ . Other significant absorptions will include C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹) and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 7-Chloro-4-methyl-1-indanone, the molecular ion peak (M⁺) would be observed at m/z 180, with a characteristic M+2 peak at m/z 182 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation pathways for indanones involve the loss of CO (m/z 28) and subsequent rearrangements of the resulting fragment.

Synthesis and Purification

The most established and versatile method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acid chloride.[1][2] This approach is highly adaptable for producing substituted indanones like the target compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 7-Chloro-4-methyl-1-indanone breaks the C4-C3a bond, leading back to the precursor, 3-(2-chloro-5-methylphenyl)propanoic acid . This precursor can be synthesized through various standard organic chemistry methods.

Caption: Retrosynthetic pathway for 7-Chloro-4-methyl-1-indanone.

Step-by-Step Synthesis Protocol

This protocol describes the conversion of 3-(2-chloro-5-methylphenyl)propanoic acid to 7-Chloro-4-methyl-1-indanone.

Step 1: Formation of the Acyl Chloride

-

To a solution of 3-(2-chloro-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

-

Causality: The conversion to the more reactive acyl chloride is necessary because the carboxylic acid itself is not electrophilic enough to undergo intramolecular acylation. Oxalyl chloride is a mild and effective reagent for this transformation, and DMF catalyzes the reaction.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (~0.1 M) and cool to 0 °C under a nitrogen atmosphere.

-

Slowly add the solution of the freshly prepared acyl chloride from Step 1 to the AlCl₃ suspension via cannula.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring intramolecularly to form the five-membered ring. The reaction is performed at low temperature initially to control the exothermic reaction and minimize side products.

Step 3: Workup and Purification

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Stir vigorously until the ice has melted and the aluminum salts have dissolved in the aqueous layer.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-Chloro-4-methyl-1-indanone.

-

Trustworthiness: This self-validating workup protocol ensures the complete quenching of the reaction, removal of the Lewis acid catalyst, and neutralization of any remaining acid. Chromatographic purification is essential to separate the desired product from any potential regioisomeric byproducts or unreacted starting material.

Caption: Workflow for the synthesis of 7-Chloro-4-methyl-1-indanone.

Chemical Reactivity and Derivatization

7-Chloro-4-methyl-1-indanone is a versatile intermediate due to its multiple reactive sites, which can be selectively targeted to generate a library of diverse molecules.

Caption: Key reactive sites on the 7-Chloro-4-methyl-1-indanone scaffold. (Note: A proper structural diagram would replace the placeholder image for clarity)

-

A) The Carbonyl Group: The ketone is a primary site for nucleophilic addition. It can be reduced to the corresponding alcohol (indanol) using reagents like sodium borohydride, converted to an oxime, or undergo Wittig-type reactions to form an exocyclic double bond.

-

B) The α-Protons (C2): The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at the C2 position.

-

C) The Aromatic Ring: The chlorine atom at the C7 position is suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The aromatic ring itself can also undergo further electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

Applications in Research and Drug Development

The 1-indanone core is a cornerstone in the development of pharmaceuticals.[1] For example, derivatives are investigated as inhibitors of enzymes like cholinesterases for the treatment of Alzheimer's disease.[2] The specific substitution pattern of 7-Chloro-4-methyl-1-indanone offers a unique starting point for creating novel analogs. The chloro and methyl groups modulate the electronic properties and lipophilicity of the molecule, which can be fine-tuned through further derivatization at the reactive sites described above. This makes it an attractive building block for generating compound libraries for high-throughput screening in various therapeutic areas, including oncology, virology, and neurology.

Safety and Handling

No specific safety data sheet (SDS) is available for 7-Chloro-4-methyl-1-indanone. Therefore, it must be handled with the assumption that it possesses hazards similar to related compounds like 5-chloro-1-indanone.

-

Hazard Classification (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 2-8 °C.

This technical guide provides a framework for understanding and utilizing 7-Chloro-4-methyl-1-indanone. By combining established chemical principles with data from analogous compounds, researchers can confidently incorporate this versatile intermediate into their synthetic and drug discovery programs.

References

- Google Patents. (n.d.). Process for preparing 1-indanones. (Patent No. US6548710B2).

-

Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. 2012, 89, 115-125. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 5-chloro-1-indanone. (Patent No. CN104910001A).

-

PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-1-indanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Hydroxy-4-methyl-1-indanone - ReddyChemTech [reddychemtech.com]

- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-1-indanone | C10H10O | CID 4418431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | 24425-39-6 | Benchchem [benchchem.com]

Spectroscopic Characterization of 7-Chloro-4-methyl-1-indanone: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 7-Chloro-4-methyl-1-indanone (CAS No. 58630-80-1; Molecular Formula: C₁₀H₉ClO).[1] As a substituted indanone, this compound is of interest to researchers in medicinal chemistry and materials science, where the indanone scaffold is a prevalent structural motif.[2] Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from foundational spectroscopic principles and analogous structures to present a robust, predicted spectroscopic profile. We provide detailed interpretations for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with standardized experimental protocols for data acquisition. This document is intended to serve as a reliable reference for the identification, characterization, and quality control of 7-Chloro-4-methyl-1-indanone in a research setting.

Molecular Structure and Foundational Properties

The unambiguous characterization of a molecule begins with a clear understanding of its structure. 7-Chloro-4-methyl-1-indanone is a bicyclic aromatic ketone. Its core is a benzene ring fused to a cyclopentanone ring. The substituents—a chloro group at position 7 and a methyl group at position 4—critically influence its electronic environment and, consequently, its spectroscopic behavior.

Key Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 58630-80-1 | [1] |

| Molecular Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| Monoisotopic Mass | 180.03419 g/mol |[1] |

To facilitate spectral interpretation, a standardized numbering system is essential. The following diagram illustrates the IUPAC numbering for the 7-Chloro-4-methyl-1-indanone scaffold, which will be referenced throughout this guide.

Caption: Molecular structure of 7-Chloro-4-methyl-1-indanone with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted spectrum of 7-Chloro-4-methyl-1-indanone is expected to show distinct signals for the aromatic protons, the two aliphatic methylene groups, and the methyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H5, H6 | 7.2 - 7.4 | AB quartet | 2H | The two vicinal aromatic protons are expected to form a coupled system. Their chemical shift is in the standard aromatic region. |

| H3 (α to C=O) | ~ 3.1 | Triplet | 2H | These protons are adjacent to the C2 methylene group and are deshielded by the carbonyl group, shifting them downfield relative to H2. |

| H2 | ~ 2.7 | Triplet | 2H | These protons are adjacent to the C3 methylene group and are slightly less deshielded than H3. |

| 4-CH₃ | ~ 2.4 | Singlet | 3H | The methyl group on the aromatic ring is a singlet as it has no adjacent protons. Its position is typical for an aryl methyl group. |

Expert Insights & Interpretation

The key to interpreting the ¹H NMR spectrum of this molecule lies in recognizing the distinct electronic environments. The electron-withdrawing nature of the carbonyl group at C1 and the chloro group at C7 will deshield adjacent protons, shifting them downfield. Specifically, the protons on C2 and C3 are expected to appear as two distinct triplets due to coupling with each other, a characteristic pattern for the indanone core. The aromatic region is simplified to a two-proton system (H5 and H6) because positions 4 and 7 are substituted. These two protons will split each other, likely resulting in an AB quartet.

Standard Acquisition Protocol

-

Sample Preparation: Dissolve 10-15 mg of 7-Chloro-4-methyl-1-indanone in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record the spectrum at 25 °C. A standard one-pulse experiment with a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the TMS signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. Each unique carbon atom in 7-Chloro-4-methyl-1-indanone will produce a distinct signal, providing definitive evidence for the molecular structure.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (C=O) | > 200 | The carbonyl carbon is highly deshielded and is characteristically found far downfield. |

| C7a, C3a | 145 - 155 | These are the quaternary aromatic carbons involved in the ring fusion, typically found in this region. |

| C4, C7 | 130 - 140 | These are the substituted aromatic carbons (ipso-carbons), with their exact shifts influenced by the attached methyl and chloro groups. |

| C5, C6 | 125 - 130 | These are the protonated aromatic carbons. |

| C3 | ~ 36 | This aliphatic carbon is alpha to the carbonyl group and is deshielded. |

| C2 | ~ 26 | This aliphatic carbon is beta to the carbonyl and is less deshielded than C3. |

| 4-CH₃ | ~ 20 | The methyl carbon signal appears in the typical upfield aliphatic region. |

Expert Insights & Interpretation

The most diagnostic signal in the ¹³C NMR spectrum is the carbonyl carbon (C1) peak, expected well above 200 ppm. The aromatic region will show six distinct signals: two protonated carbons (C5, C6) and four quaternary carbons (C3a, C4, C7, C7a). The chloro-substituted carbon (C7) and the methyl-substituted carbon (C4) will have their chemical shifts modulated by the electronic effects of these substituents. The aliphatic region will clearly show three signals: the two methylene carbons of the five-membered ring and the methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming these assignments.

Standard Acquisition Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of all carbon signals.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift axis using the CDCl₃ solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For 7-Chloro-4-methyl-1-indanone, the key diagnostic absorptions will be from the carbonyl group and the aromatic ring.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

| ~ 1710 | C=O (Ketone) Stretch | Strong, Sharp | The conjugated ketone in the five-membered ring is expected in this region. This is the most prominent peak. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium | Stretching vibrations for the sp³ C-H bonds of the methylene and methyl groups. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | In-ring carbon-carbon stretching vibrations of the benzene ring. |

| 800 - 700 | C-Cl Stretch | Medium-Strong | The carbon-chlorine bond stretch is expected in the fingerprint region. |

Expert Insights & Interpretation

The IR spectrum provides a quick and powerful confirmation of the core structure. The single most important peak to identify is the strong, sharp absorption around 1710 cm⁻¹, which is unequivocally due to the carbonyl (C=O) stretch of the indanone system. The presence of peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms the presence of both ring types. The pattern of C=C stretching peaks between 1450 and 1600 cm⁻¹ further corroborates the aromatic system.

Standard Acquisition Protocol

-

Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are co-added.

-

Processing: The instrument software automatically generates the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Rationale for Prediction |

| 180/182 | [M]⁺ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 182 with ~1/3 the intensity of the M peak is the characteristic isotopic signature of a chlorine atom. |

| 152/154 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule (28 Da) is a classic fragmentation pathway for cyclic ketones. |

| 117 | [M - CO - Cl]⁺ | Subsequent loss of the chlorine radical (35 Da) from the [M-CO]⁺ fragment. |

Expert Insights & Interpretation

The most critical piece of information from the mass spectrum is the molecular ion peak. For 7-Chloro-4-methyl-1-indanone, this will appear as a pair of peaks at m/z 180 and 182, in an approximate 3:1 ratio of intensity. This doublet is the definitive signature of a molecule containing one chlorine atom. The primary fragmentation pathway for indanones involves the loss of carbon monoxide (CO), which would yield a fragment at m/z 152/154. Further fragmentation can help confirm the positions of the substituents.

Caption: Predicted primary fragmentation pathway for 7-Chloro-4-methyl-1-indanone under EI-MS.

Standard Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction.

-

Acquisition: Inject the sample into the GC-MS system. The EI source energy is typically set to 70 eV. Scan a mass range from m/z 40 to 300.

-

Processing: Analyze the mass spectrum corresponding to the chromatographic peak of the compound to identify the molecular ion and key fragment ions.

Integrated Spectroscopic Workflow & Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together, they offer unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of 7-Chloro-4-methyl-1-indanone.

References

-

Austin, C., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. [Link]

-

Filo. Analyze the 1H NMR spectrum of 1 indanone. [Link]

-

LibreTexts Chemistry. Infrared (IR) Spectroscopy. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

National Center for Biotechnology Information. 5-Chloro-1-indanone. PubChem Compound Summary for CID 142599. [Link]

-

ResearchGate. 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. [Link]

-

SpectraBase. 5-Chloro-1-indanone Spectrum. [Link]

-

Wikipedia. 1-Indanone. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-4-methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies to determine the solubility and stability of 7-Chloro-4-methyl-1-indanone, a key intermediate in pharmaceutical synthesis. As the development of robust and effective drug candidates hinges on a thorough understanding of their physicochemical properties, this document outlines the critical experimental protocols and the scientific rationale behind them. The insights provided herein are designed to empower researchers to develop stable formulations and predict the compound's behavior under various physiological and storage conditions.

Introduction: The Significance of 7-Chloro-4-methyl-1-indanone in Drug Development

7-Chloro-4-methyl-1-indanone is a substituted indanone derivative that serves as a versatile building block in the synthesis of various biologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The chloro and methyl substitutions on the aromatic ring of this particular derivative influence its electronic and steric properties, which in turn can modulate the pharmacological activity and pharmacokinetic profile of the final drug substance.

A comprehensive understanding of the solubility and stability of 7-Chloro-4-methyl-1-indanone is paramount for several reasons:

-

Formulation Development: Solubility data is crucial for designing appropriate dosage forms, whether for oral, parenteral, or topical administration.

-

Bioavailability: The solubility of a drug substance significantly impacts its dissolution rate and subsequent absorption in the body, directly affecting its bioavailability.

-

Process Chemistry: Understanding solubility in various organic solvents is essential for optimizing reaction conditions, purification processes, and crystallization methods.

-

Stability and Shelf-life: Stability studies are mandated by regulatory agencies to ensure that the drug substance maintains its quality, efficacy, and safety over its intended shelf-life. Forced degradation studies help to identify potential degradation products and establish stability-indicating analytical methods.

This guide will delve into the practical aspects of characterizing the solubility and stability of 7-Chloro-4-methyl-1-indanone, providing a framework for generating the critical data required for successful drug development.

Physicochemical Properties of 7-Chloro-4-methyl-1-indanone

A foundational understanding of the basic physicochemical properties of 7-Chloro-4-methyl-1-indanone is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| Appearance | (Expected) Crystalline solid | Inferred from similar compounds[2] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Calculated LogP | 2.7 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

The calculated LogP value of 2.7 suggests that 7-Chloro-4-methyl-1-indanone is a moderately lipophilic compound, which would indicate limited aqueous solubility but good solubility in organic solvents. The polar surface area also points towards relatively low aqueous solubility.

Determination of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, solubility is typically determined in a range of aqueous and organic solvents.

Scientific Rationale for Solvent Selection

The choice of solvents for solubility determination is driven by the intended application of the data:

-

Aqueous Buffers (pH range 1.2 to 7.4): These are critical for predicting the behavior of the compound in the gastrointestinal tract and blood. The pH range covers the physiological conditions from the stomach (pH 1.2-3.5) to the small intestine (pH 6.0-7.4).

-

Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo dissolution and absorption by mimicking the composition of intestinal fluids.

-

Organic Solvents: Data on solubility in common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane) is vital for developing and optimizing synthetic routes, purification methods (such as crystallization), and formulation processes.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It is a robust and reliable method that ensures the solution has reached saturation.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 7-Chloro-4-methyl-1-indanone to a series of vials containing the selected solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, methanol, ethanol). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound no longer changes.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). It is critical to avoid any particulate matter in the solution to be analyzed.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and analyze the concentration of 7-Chloro-4-methyl-1-indanone using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each solvent.

Self-Validating System: The presence of a solid excess at the end of the experiment visually confirms that saturation was achieved. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached when the concentration values plateau.

Data Presentation: Expected Solubility Profile

The following table presents a hypothetical but expected solubility profile for 7-Chloro-4-methyl-1-indanone based on its physicochemical properties.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |

| pH 1.2 HCl Buffer | 25 | < 0.1 |

| pH 4.5 Acetate Buffer | 25 | < 0.1 |

| pH 6.8 Phosphate Buffer | 25 | < 0.1 |

| Water | 25 | < 0.1 |

| Methanol | 25 | > 50 |

| Ethanol | 25 | > 30 |

| Acetone | 25 | > 100 |

| Dichloromethane | 25 | > 100 |

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[6] These studies are essential for the development and validation of stability-indicating analytical methods.[7]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing.[8][9] ICH Q1A(R2) recommends that stress testing be carried out to elucidate the intrinsic stability of the drug substance.[8] The goal is to induce a target degradation of 5-20% to ensure that the analytical methods can detect and quantify the degradation products without completely destroying the sample.[10]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose 7-Chloro-4-methyl-1-indanone to conditions more severe than accelerated stability testing.[7]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 7-Chloro-4-methyl-1-indanone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[6]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Store the solutions under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide (H₂O₂). Store the solutions at room temperature for a defined period (e.g., up to 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and the stock solution to heat (e.g., 60°C) for a defined period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

-

Sample Neutralization: At specified time points, withdraw aliquots from the stressed solutions. Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the assay of the intact drug and the levels of all degradation products should ideally be close to 100% of the initial concentration.

Self-Validating System: The use of a validated, stability-indicating HPLC method with peak purity analysis ensures that the observed peaks are single components and that the degradation products are well-separated from the parent compound. A good mass balance provides confidence in the analytical results.

Data Presentation: Expected Forced Degradation Profile

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Observations |

| Acidic Hydrolysis | 1 M HCl | 72 | 60 | 5-10% | Potential for hydrolysis of the ketone or reactions on the aromatic ring. |

| Alkaline Hydrolysis | 1 M NaOH | 24 | 60 | >20% | Expected to be more susceptible to base-catalyzed reactions. |

| Oxidative | 30% H₂O₂ | 24 | RT | 10-15% | Potential for oxidation at the benzylic position or the aromatic ring. |

| Thermal (Solid) | Dry Heat | 168 | 80 | <5% | Expected to be relatively stable in the solid state. |

| Photolytic (Solution) | ICH Q1B | - | - | 5-15% | The chromophore in the molecule suggests potential for photolytic degradation. |

Experimental Workflow: Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Conclusion

The systematic evaluation of the solubility and stability of 7-Chloro-4-methyl-1-indanone is a critical, data-driven process that underpins successful pharmaceutical development. By employing robust methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies, researchers can generate the necessary data to guide formulation development, ensure regulatory compliance, and ultimately, contribute to the creation of safe and effective medicines. The protocols and rationale outlined in this guide provide a solid framework for the thorough characterization of this important synthetic intermediate.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][8]

-

Compass Pharmaceutical Consulting. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][10]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Jain, D., & Basniwal, P. K. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry, 2013, 1–9. Retrieved from [Link][7]

-

Rajesh, P., & L, S. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN, 4(1), 1-10. Retrieved from [Link]

-

Singh, S., & Junwal, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 39, 151-161. Retrieved from [Link][6]

-

de Oliveira, A. M., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 31(8), 1649-1660. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link][9]

-

ResearchGate. (2018). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Retrieved from [Link]

-

Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link][5]

-

Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pharmaceutical Technology. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones. Retrieved from [3]

-

Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

-

European Pharmaceutical Review. (2021). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Pharmaceutics. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

MDPI. (2016). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]

-

ResearchGate. (2016). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link][4]

-

International Journal of Pharmaceutical Sciences and Medicine. (2017). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 7-Chloro-1-indanone (CAS 34911-25-6) For Research [benchchem.com]

- 3. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. resolvemass.ca [resolvemass.ca]

7-Chloro-4-methyl-1-indanone safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 7-Chloro-4-methyl-1-indanone

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel compounds are the bedrock of innovation. 7-Chloro-4-methyl-1-indanone, a substituted indanone, represents a class of molecules with significant potential as intermediates in pharmaceutical development.[1] However, its novelty also means that comprehensive, peer-reviewed toxicological and safety data are not yet publicly available. This guide is constructed for the professional researcher and scientist. It adopts a necessary and scientifically rigorous approach to risk assessment: in the absence of direct data, we will proceed with a conservative safety protocol based on a structurally similar and well-characterized analogue, 5-Chloro-1-indanone . This methodology ensures that safety remains paramount while enabling continued research.

This document is not a simple checklist; it is a framework for thinking critically about chemical safety, grounded in the principles of causality and self-validating protocols. Every recommendation is designed to build a multi-layered defense against potential hazards, ensuring the well-being of laboratory personnel and the integrity of the research.

Section 1: Compound Identification and The Precautionary Principle

Accurate identification is the first step in any safety protocol.[2] However, for 7-Chloro-4-methyl-1-indanone, the available data is limited, which immediately invokes the precautionary principle: we must treat the substance as potentially hazardous until proven otherwise.

| Identifier | Value | Source |

| IUPAC Name | 7-Chloro-4-methyl-2,3-dihydroinden-1-one | N/A |

| CAS Number | 58630-80-1 | [3] |

| Molecular Formula | C₁₀H₉ClO | [3] |

| Molecular Weight | 180.63 g/mol | [3] |

A thorough search of publicly available safety data sheets (SDS) and toxicological databases reveals a critical gap: no specific GHS classification or detailed hazard information is published for 7-Chloro-4-methyl-1-indanone.[3] This is not uncommon for novel research chemicals. The responsible course of action is to extrapolate a hazard profile from a close structural analogue.

Section 2: Hazard Assessment via Structural Analogue: 5-Chloro-1-indanone

The isomeric compound 5-Chloro-1-indanone (CAS: 42348-86-7) provides the most relevant and well-documented safety profile for our purposes.[4] Its structural similarity suggests a comparable reactivity and toxicological profile. Therefore, we will adopt its GHS classification as a conservative baseline for all handling protocols.[4]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |

| Source: Aggregated GHS information from multiple suppliers for 5-Chloro-1-indanone.[4] |

Interpretation for the Researcher: Based on this analogue data, 7-Chloro-4-methyl-1-indanone must be handled as a substance that is harmful by all routes of exposure (swallowing, skin contact, inhalation) and is a significant irritant to skin, eyes, and the respiratory system .[4] The potential for harm necessitates the use of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Section 3: Exposure Control Hierarchy

Effective safety is not just about PPE; it's about systematically eliminating or minimizing hazards at their source. The "Hierarchy of Controls" is a fundamental principle of industrial hygiene that we will apply here.

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls (Primary Barrier)

The most critical safety measure is to physically separate the researcher from the chemical.

-

Chemical Fume Hood: All manipulations of 7-Chloro-4-methyl-1-indanone solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and is non-negotiable.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards) | Protects against dust particles and splashes, mitigating the risk of serious eye irritation.[4][7] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can cause irritation and dermal toxicity. Gloves must be inspected before use and removed properly to avoid contaminating skin.[8] |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6] |

| Respiratory | Not required if work is conducted within a certified fume hood. For large spills or emergencies, a NIOSH-approved respirator may be necessary.[7] | The fume hood provides primary respiratory protection. |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducibility and safety.[2]

Handling Solid Compound (Weighing and Transfer)

-

Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

-

Dispensing: Carefully dispense the solid compound from its storage container into a tared weigh boat. Avoid creating dust. Use gentle movements.

-

Transfer: Transfer the weighed solid to the reaction vessel. If any material is spilled, clean it immediately following the spill procedures in Section 5.

-

Decontamination: Thoroughly clean all equipment that came into contact with the chemical. Wash hands thoroughly after handling, even if gloves were worn.

Storage

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area. A recommended storage temperature is 2-8°C.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings based on the analogue data (e.g., "Harmful," "Irritant").[9]

Section 5: Emergency Response Protocols

Rapid and correct response to an accidental exposure is critical.

Caption: Emergency Response Workflow for Accidental Exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

-

Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Sweep up and place in a suitable, closed container for disposal. Do not let the product enter drains.[8]

Section 6: Disposal Considerations

All waste containing 7-Chloro-4-methyl-1-indanone must be treated as hazardous.

-

Containers: Collect all waste material in properly labeled, sealed containers.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Section 7: Conclusion

While 7-Chloro-4-methyl-1-indanone holds promise as a synthetic intermediate, the current lack of specific safety data demands a cautious and rigorous approach. By adopting the comprehensive hazard profile of its structural analogue, 5-Chloro-1-indanone, we can establish a robust safety framework. This guide provides the necessary protocols, but the ultimate responsibility for safety lies with the trained researcher who must combine this knowledge with prudent laboratory practice. It is strongly recommended that any organization planning to use this compound on a larger scale consider commissioning independent toxicological studies to fully characterize its safety profile.

References

-

Sapio Sciences. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.[Link]

-

PubChem. GHS Classification Summary (Rev.9, 2021).[Link]

-

Sapio Sciences. Best Practices for Documenting Synthesis Steps and Managing Reagents.[Link]

-

ChemRadar. GHS Hazard Classification Search.[Link]

-

Acros Organics. Safety Data Sheet: 1-Indanone.[Link]

-

PubChem. 5-Chloro-1-indanone | C9H7ClO | CID 142599.[Link]

-

PubChem. 4-Methyl-1-indanone | C10H10O | CID 4418431.[Link]

-

UNECE. Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[Link]

-

Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.[Link]

-

Wikipedia. 1-Indanone.[Link]

-

King Saud University. Safety Guide in the laboratories, College of Science.[Link]

Sources

- 1. 1-Indanone - Wikipedia [en.wikipedia.org]

- 2. sapiosciences.com [sapiosciences.com]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 7. fishersci.nl [fishersci.nl]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. moravek.com [moravek.com]

- 10. fishersci.com [fishersci.com]

Whitepaper: Unlocking the Therapeutic Potential of 7-Chloro-4-methyl-1-indanone: A Guide to Strategic Research & Development

Abstract

The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals like the anti-Alzheimer's agent Donepezil.[1][2][3] This guide focuses on a specific, relatively unexplored analogue: 7-Chloro-4-methyl-1-indanone (CAS No. 58630-80-1) .[4] We present a forward-looking roadmap for its systematic investigation, outlining key research areas from synthetic diversification and pharmacological screening to computational target identification. This document serves as a strategic manual for unlocking the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigating 7-Chloro-4-methyl-1-indanone

The indanone framework, a fusion of a benzene and cyclopentanone ring, offers a rigid, synthetically tractable core.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[6][7][8][9] The specific substitutions on 7-Chloro-4-methyl-1-indanone provide distinct advantages for a drug discovery program:

-

The Indanone Core: Provides a proven pharmacophoric base with established therapeutic relevance.[2][10]

-

C7-Chloro Group: A key functional handle for late-stage diversification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of analogues with diverse electronic and steric properties.[11]

-

C4-Methyl Group: This group influences the molecule's lipophilicity and metabolic stability, and its position can provide crucial steric interactions within a target's binding pocket.

-

C1-Ketone: Offers a reactive site for various chemical transformations, including reduction to an alcohol, reductive amination, or conversion to oximes and hydrazones.[12]

This unique combination of features makes 7-Chloro-4-methyl-1-indanone an ideal starting point for a comprehensive research campaign.

Proposed Research Area 1: Medicinal Chemistry & Library Development

The primary objective is to create a focused library of analogues to establish a robust Structure-Activity Relationship (SAR). We propose a multi-pronged synthetic strategy targeting three key diversification points on the molecular scaffold.

Diversification Point A: Functionalization of the C7-Position

The chloro substituent is primed for palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of chemical moieties to probe for new interactions with biological targets.

Table 1: Proposed C7-Position Analogue Series

| Reaction Type | Reagent/Catalyst System | Proposed R-Group | Rationale |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd(PPh₃)₄, K₂CO₃ | Phenyl, Pyridyl, Thienyl | Explore π-π stacking and hydrogen bonding interactions. |

| Buchwald-Hartwig | Primary/Secondary Amines, Pd₂(dba)₃, Xantphos | Morpholine, Piperazine, Aniline | Introduce polar groups to improve solubility and target amine-binding pockets. |

| Sonogashira Coupling | Terminal Alkynes, PdCl₂(PPh₃)₂, CuI | Phenylacetylene, Propargyl alcohol | Introduce rigid, linear linkers to access distal pockets. |

Diversification Point B: Derivatization of the C2-Position (Arylidene Indanones)

The C2-position, adjacent to the carbonyl, can be readily functionalized via aldol condensation with various benzaldehydes to form arylidene indanones. This class of compounds is known for its potent biological activities, including inhibition of tubulin assembly.[13]

-

Dissolve 7-Chloro-4-methyl-1-indanone (1.0 eq) in ethanol.

-

Add a substituted benzaldehyde (1.1 eq).

-

Add aqueous sodium hydroxide (2.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates consumption of the starting material.

-

Acidify the mixture with 1M HCl to precipitate the product.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

Diversification Point C: Modification of the C1-Carbonyl

The ketone provides a gateway to several classes of compounds through reduction and subsequent reactions.

-

Reduction to Alcohol: Use of sodium borohydride (NaBH₄) will yield the corresponding indanol. This introduces a chiral center and a hydrogen bond donor/acceptor.

-

Reductive Amination: Reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) will generate C1-amino derivatives, significantly increasing polarity and basicity.

The following diagram illustrates the proposed integrated synthetic strategy.

Caption: Proposed synthetic diversification strategy for 7-Chloro-4-methyl-1-indanone.

Proposed Research Area 2: Pharmacological Evaluation & Target Validation

Given the known activities of the indanone scaffold, a tiered screening approach is recommended to efficiently identify potential therapeutic applications.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial goal is to assess the general bioactivity of the synthesized library.

-

Anticancer Screening: Evaluate cytotoxicity against a panel of diverse human cancer cell lines (e.g., NCI-60). This provides a broad view of potential anticancer activity and can reveal patterns of selectivity.[6]

-

Antimicrobial Screening: Test against a panel of Gram-positive and Gram-negative bacteria and fungal strains to explore potential as an anti-infective agent.

Tier 2: Targeted, Hypothesis-Driven Assays

Based on the extensive literature for indanone derivatives, several key enzyme targets are strongly implicated.[1][2][7]

-

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The free thiol group of thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, measured at 412 nm.

-

Procedure:

-

Prepare a 96-well plate with phosphate buffer (pH 8.0).

-

Add 25 µL of test compound (dissolved in DMSO, then diluted in buffer) at various concentrations. Include Donepezil as a positive control and buffer/DMSO as a negative control.

-

Add 50 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of acetylthiocholine iodide substrate.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate IC₅₀ values from the dose-response curve.

-

-

Self-Validation: The inclusion of a potent, known inhibitor (Donepezil) validates that the assay is performing correctly. The negative control ensures that the test compounds themselves are not interfering with the colorimetric reading.

Table 2: Proposed Tier 2 Target-Based Assays

| Therapeutic Area | Target Enzyme | Rationale / Known Indanone Activity |

| Neurodegeneration | Acetylcholinesterase (AChE) | Donepezil is an indanone-based AChE inhibitor for Alzheimer's.[1][2][3] |

| Neurodegeneration | Monoamine Oxidase B (MAO-B) | Indanone derivatives are known inhibitors, relevant for Parkinson's disease.[1] |

| Cancer/Inflammation | Cyclooxygenase-2 (COX-2) | Substituted indanones show potent COX-2 inhibitory activity.[6][7] |

| Cancer | Tubulin Polymerization | Arylidene indanones are known to inhibit tubulin assembly.[6][13] |

The following diagram illustrates the proposed screening cascade.

Caption: A tiered workflow for pharmacological screening and hit identification.

Proposed Research Area 3: Computational & In Silico Analysis

Computational chemistry can de-risk and accelerate the drug discovery process by prioritizing synthetic efforts and generating testable hypotheses about the mechanism of action.

-

Reverse Docking/Pharmacophore Screening: The structure of 7-Chloro-4-methyl-1-indanone can be used as a query to screen against a database of known protein structures (e.g., PDB). This can identify potential biological targets whose binding pockets have high shape and chemical complementarity to the molecule, suggesting unexpected therapeutic avenues.

-

Prospective Docking: Once a high-priority target is identified from Tier 2 screening (e.g., AChE), the proposed virtual library of analogues from Section 2 can be docked into the active site of the protein's crystal structure.

-

Objective: To predict binding poses and estimate binding affinities.

-

Outcome: The results can prioritize the synthesis of compounds predicted to have the strongest interactions, saving significant time and resources.

-

-

ADMET Prediction: In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the virtual library. This helps to flag compounds that may have poor drug-like properties (e.g., low solubility, high toxicity) early in the process.

Conclusion

7-Chloro-4-methyl-1-indanone is not merely another chemical compound; it is a strategic starting point for the development of novel therapeutics. Its structure is rooted in the pharmacologically validated indanone scaffold and is embellished with functional groups that are ideal for systematic medicinal chemistry exploration. By pursuing an integrated strategy of parallel synthesis, tiered pharmacological screening, and computational analysis, researchers can efficiently probe the biological potential of this scaffold. The methodologies outlined in this guide provide a robust and scientifically rigorous framework for identifying and optimizing novel lead compounds derived from 7-Chloro-4-methyl-1-indanone, paving the way for the next generation of indanone-based drugs.

References

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]

-

Patil, S. A., et al. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 138, 4-16. Retrieved from [Link]

-

Karak, M., & Wsól, W. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-28. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active 3-(aryl)-substituted indanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

-

Sharma, A., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(18), 10833-10853. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32497-32520. Retrieved from [Link]

-

Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1445. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 7-Chloro-1-indanone. Retrieved from [Link]

- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-indanone. PubChem Compound Summary for CID 142599. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]